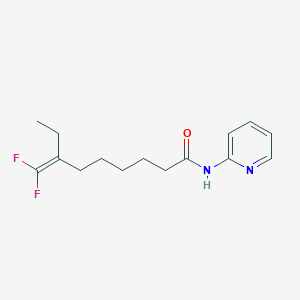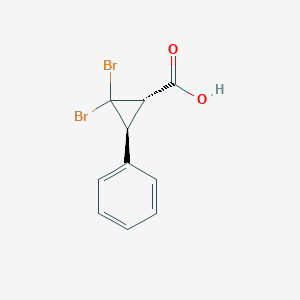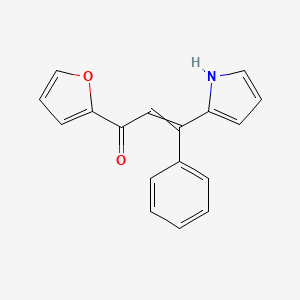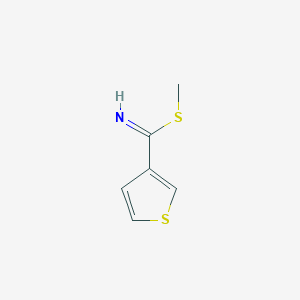
(Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester is a chemical compound that features a unique combination of azido, chloro, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with sodium azide and methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(I) iodide, to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester serves as a versatile intermediate for the preparation of various heterocyclic compounds. It is used in click chemistry reactions to form triazoles and other nitrogen-containing heterocycles .
Biology
This compound is explored for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems without interfering with native biological processes .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as antimicrobial and anticancer agents.
Industry
In materials science, this compound is used in the development of functional polymers and coatings with enhanced properties such as adhesion, durability, and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly selective and efficient, making the compound useful for bioconjugation and drug delivery applications. The molecular targets and pathways involved depend on the specific bioactive derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-pyridinecarboxaldehyde: A precursor in the synthesis of (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester.
3-Azido-2-chloropyridine: A related compound with similar reactivity but different substitution patterns.
Methyl 3-(2-chloro-3-pyridyl)acrylate: A compound with similar structural features but lacking the azido group.
Uniqueness
This compound is unique due to the presence of both azido and chloro groups on the pyridyl ring, allowing for diverse chemical modifications and applications. Its ability to participate in click chemistry reactions distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H7ClN4O2 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl (Z)-2-azido-3-(2-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H7ClN4O2/c1-16-9(15)7(13-14-11)5-6-3-2-4-12-8(6)10/h2-5H,1H3/b7-5- |
InChI Key |
BMGRQKATPMOPGC-ALCCZGGFSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(N=CC=C1)Cl)/N=[N+]=[N-] |
Canonical SMILES |
COC(=O)C(=CC1=C(N=CC=C1)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)

![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)






![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)

![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)
